REACTION_CXSMILES
|
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:2]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[ClH:18]>P(Cl)(Cl)(Cl)=O>[Cl:18][C:6]1[N:1]=[C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=C(C(=CC=C1)C(=O)OCC)C(=O)OCC)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed slowly in a large reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
Caution: exothermic reaction
|
Type
|
CUSTOM
|
Details
|
At about 70°, an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux after the exotherm subsides for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a syrup
|
Type
|
DISSOLUTION
|
Details
|
This material is dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed cautiously with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |